Spiro[5.6]dodec-1-en-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[5.6]dodec-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h5,9H,1-4,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPUPUCOQSGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Retrosynthetic Approaches to the Spiro 5.6 Dodec 1 En 3 One Core
Key Disconnections for the Spiro[5.6]dodec-1-en-3-one Skeleton
The retrosynthetic analysis of this compound begins by identifying the most strategic bond disconnections that simplify the complex spirocyclic framework. The presence of the α,β-unsaturated ketone functionality within the six-membered ring strongly suggests a disconnection based on the Robinson annulation, a classic and reliable method for the formation of six-membered rings. youtube.compharmacy180.comresearchgate.net
A primary disconnection (Disconnection 1) of the cyclohexenone ring, reversing a Robinson annulation, breaks the spirocycle into a more manageable precursor. This disconnection involves a Michael addition and an intramolecular aldol (B89426) condensation. researchgate.netyoutube.com This leads to a precursor that is a cycloheptanone (B156872) derivative with a side chain amenable to cyclization.
A further disconnection (Disconnection 2) of this precursor via an alkylation step reveals two simpler starting materials: cycloheptanone and a suitable Michael acceptor. This two-step disconnection strategy is outlined below:
Disconnection 1 (Robinson Annulation): The α,β-unsaturated ketone of the cyclohexenone ring is disconnected. This retrosynthetic step breaks two carbon-carbon bonds of the six-membered ring, leading to a 1,5-diketone intermediate. This intermediate is envisioned to arise from an intramolecular aldol condensation.
Disconnection 2 (Michael Addition): The 1,5-diketone is further disconnected at the carbon-carbon bond formed during the initial Michael addition. This reveals the enolate of cycloheptanone and an α,β-unsaturated ketone, such as methyl vinyl ketone, as the initial building blocks.
This retrosynthetic pathway simplifies the complex this compound skeleton into two readily accessible starting materials: cycloheptanone and methyl vinyl ketone.
Precursor Design and Synthon Equivalents in this compound Synthesis
Based on the key disconnections identified, the design of suitable precursors and the identification of their corresponding synthon equivalents are crucial for the successful forward synthesis.
The retrosynthetic analysis reveals the following synthons:
From Disconnection 1: A dicarbonyl synthon, specifically a 1,5-diketone, which can undergo an intramolecular aldol condensation.
From Disconnection 2: A cycloheptanone enolate synthon (a nucleophile) and a three-carbon electrophilic synthon.
The corresponding synthetic equivalents for these synthons are real-world reagents that can be used in the laboratory to achieve the desired transformations.
The forward synthesis would commence with the reaction of cycloheptanone with a base to form the cycloheptanone enolate. This enolate then acts as a nucleophile in a Michael addition reaction with methyl vinyl ketone. masterorganicchemistry.comwikipedia.org The resulting intermediate is a 1,5-diketone, which upon treatment with a base, undergoes an intramolecular aldol condensation to form a β-hydroxy ketone. Subsequent dehydration of this intermediate yields the target molecule, this compound.
A summary of the synthons and their synthetic equivalents is presented in the table below:
| Disconnection Step | Synthon | Synthetic Equivalent |
| Robinson Annulation | 1,5-Diketone | 2-(3-Oxobutyl)cycloheptan-1-one |
| Michael Addition | Cycloheptanone Enolate | Cycloheptanone + Base (e.g., LDA) |
| Michael Addition | α,β-Unsaturated Ketone Synthon | Methyl vinyl ketone |
This strategic approach, based on well-established chemical reactions, provides a logical and efficient pathway for the synthesis of the this compound core. The choice of readily available starting materials and the application of high-yielding reactions like the Robinson annulation make this a practical synthetic route.
Advanced Synthetic Methodologies for Spiro 5.6 Dodec 1 En 3 One and Its Structural Analogues
Cyclization Reactions in Spiro[5.6]dodec-1-en-3-one Synthesis
Cyclization reactions are fundamental to the construction of the this compound core, allowing for the formation of the constituent carbocyclic rings around a central spiro-carbon atom. Both intramolecular and intermolecular strategies have been explored to achieve this goal, each with its own set of advantages and challenges.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are powerful tools for the synthesis of spirocycles, as they can offer high levels of regio- and stereocontrol. These reactions involve the formation of a bond between two reactive centers within the same molecule, leading to a cyclic product. A common approach involves an intramolecular aldol (B89426) condensation of a suitably functionalized diketone precursor. For instance, a 1,6-diketone tethered to a cycloheptane (B1346806) ring can undergo base- or acid-catalyzed cyclization to form the enone moiety of the target spirocycle. The stereochemical outcome of such reactions is often dictated by the conformational preferences of the transition state, which can be influenced by the nature of the catalyst and the substitution pattern on the starting material.
Another notable intramolecular strategy is the strain-release driven spirocyclization. This approach utilizes highly strained starting materials, such as azabicyclo[1.1.0]butyl ketones, which upon activation can undergo intramolecular cyclization to form spiro-azetidine products. nih.gov While not directly yielding a carbocyclic spiro[5.6]dodecane system, the principles of using ring strain to drive the formation of a spirocenter are applicable to the design of precursors for this compound.
Intermolecular Cyclization Strategies
Intermolecular cyclization strategies for the synthesis of spiro[5.6]dodecenones typically involve the reaction of two or more separate molecular entities to build the spirocyclic framework in a stepwise or concerted manner. One of the most classic and effective methods for constructing six-membered rings is the Robinson annulation. This reaction combines a Michael addition with a subsequent intramolecular aldol condensation. mdpi.com In the context of this compound synthesis, this could involve the reaction of a cycloheptanone (B156872) enolate with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone, to generate the cyclohexenone ring fused at the spirocenter. The choice of base and reaction conditions is critical to control the outcome and avoid side reactions like polymerization of the Michael acceptor. scispace.com
Furthermore, cycloaddition reactions represent a powerful intermolecular approach. For instance, a [6+4] cycloaddition between a cycloheptatriene (B165957) and a suitable dienophile could, in principle, construct the bicyclic core, which could then be further functionalized to the target ketone. While specific examples for this compound might be scarce, the general applicability of cycloaddition reactions in spirocycle synthesis is well-established.
Cascade and Domino Reactions for this compound Formation
Cascade and domino reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound. These processes involve a series of sequential reactions where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates.
Transition Metal-Catalyzed Cascade Reactions (e.g., Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade)
Transition metal catalysis provides a versatile platform for initiating and controlling cascade reactions. Rhodium(I) catalysts, in particular, have been employed in cycloisomerization/Diels-Alder cascade reactions for the synthesis of various spirocyclic compounds. Although a direct application to this compound is not prominently documented, the underlying principle is highly relevant. Such a cascade could be envisioned to start with a rhodium-catalyzed cycloisomerization of an appropriately designed enyne or diene tethered to a cycloheptane ring. This would generate a reactive diene intermediate in situ, which could then undergo an intramolecular Diels-Alder reaction to form the spiro[5.6]dodecane skeleton. The catalyst plays a crucial role in controlling the chemo-, regio-, and stereoselectivity of the transformation.
Recent advances have also highlighted rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide for the synthesis of eight-membered carbocycles, demonstrating the power of this metal in constructing medium-sized rings. rsc.orgnih.govrsc.org Adapting such methodologies to a spirocyclic system remains an area of active research.
Below is a table summarizing representative transition metal-catalyzed cascade reactions for the synthesis of spirocycles, which could serve as a conceptual basis for designing a synthesis of this compound.
| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |
| Rh(I)/Sc(OTf)3 | Cycloisomerization/C-H Activation | Alkynols and Alkynes | Spiro[furan-2,1'-isochromene]s | ecust.edu.cn |
| Rh(I) | [5+2+1] Cycloaddition | Ene-vinylcyclopropanes and CO | Bicyclic cyclooctenones | rsc.orgnih.govrsc.org |
Organocatalytic Cascade Sequences (e.g., Michael Addition/Cyclization)
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including spirocycles. Organocatalytic cascade reactions, often initiated by a Michael addition, are particularly effective. mdpi.comnih.gov For the synthesis of this compound analogues, a chiral amine catalyst could activate a cycloheptanone to form an enamine, which would then undergo a Michael addition to an α,β-unsaturated aldehyde or ketone. The resulting intermediate could then participate in an intramolecular aldol or Michael reaction to close the second ring and form the spirocenter. The stereochemistry of the final product is controlled by the chiral catalyst.
A variety of organocatalytic domino reactions have been developed for the synthesis of diverse spiro compounds, showcasing the versatility of this approach. mdpi.com These reactions often proceed under mild conditions and offer access to highly functionalized and enantioenriched products.
The following table presents examples of organocatalytic cascade reactions leading to spirocyclic structures.
| Catalyst | Reaction Sequence | Substrates | Product | Reference |
| Quinine | Vinylogous Michael/Cyclization/Rearrangement | 2-Ethylidene 1,3-indandiones and Isatylidene-malononitriles | Spiro-bridged heterocycles | nih.gov |
| 1-Methylimidazolium chloride | Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, and Barbituric acid | Spiro compounds | mdpi.com |
| Chiral bifunctional thiourea | Intramolecular Spirocycloaddition | TBS-O-protected indole-alkynamides | Spiro[indoline-3,3'-piperidin]-6'-ones | researchgate.net |
Allylboration-Mediated Spirocyclization Processes
Photocycloaddition and Related Reactions
Photocycloaddition reactions, particularly intramolecular [2+2] cycloadditions, offer a powerful and direct route to construct the strained cyclobutane (B1203170) ring system that can serve as a key intermediate in the synthesis of spiro[5.6]dodecane skeletons. The stepwise nature of enone-alkene photocycloadditions, proceeding through discrete diradical intermediates, allows for the formation of complex bridged and fused ring systems. wikipedia.org
In a hypothetical synthetic approach towards a this compound precursor, an appropriately tethered cycloheptenyl-cyclohexenone could undergo an intramolecular [2+2] photocycloaddition. The regioselectivity of such reactions—yielding "straight" or "crossed" products—is influenced by the length and flexibility of the tether connecting the two olefinic units. nih.gov Subsequent cleavage of the cyclobutane ring can then unveil the desired this compound framework. The stereochemical outcome of the cycloaddition is often predictable, with the reaction proceeding from the less hindered faces of the enone and alkene moieties. wikipedia.org While direct examples for the synthesis of the this compound are not prevalent, the photocycloaddition of bicyclic cyclopentenones with cyclohexene (B86901) demonstrates the feasibility of forming such complex spiro-fused systems. acs.org
| Reactants | Reaction Type | Product(s) | Diastereoselectivity | Reference |
| Tethered Cycloheptenyl-Cyclohexenone | Intramolecular [2+2] Photocycloaddition | Bridged cyclobutane intermediate | Dependent on tether length and reaction conditions | nih.gov |
| Bicyclic cyclopentenone and Cyclohexene | Intermolecular [2+2] Photocycloaddition | Spiro-fused cyclobutane adducts | Mixture of diastereomers | acs.org |
Asymmetric Synthesis of this compound Derivatives
The development of asymmetric methodologies to access enantiomerically enriched spirocyclic compounds is a burgeoning area of research. The presence of a stereogenic quaternary carbon in this compound necessitates the use of chiral catalysts or auxiliaries to control the stereochemical outcome of its synthesis.
Both organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective construction of spirocycles. Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have shown remarkable efficacy in a wide array of asymmetric transformations. beilstein-journals.orgrsc.org CPAs derived from axially chiral scaffolds like BINOL and SPINOL can effectively create a chiral microenvironment, enabling high stereocontrol in reactions such as dearomative spirocyclization. beilstein-journals.orgsemanticscholar.org
In the realm of metal catalysis, complexes of palladium, rhodium, and iridium with chiral ligands have been extensively used. acs.orgberkeley.edu The design of C2-symmetric spiroketal-containing ligands, for instance, has led to successful applications in various stereoselective transformations. acs.org These catalysts can activate substrates in a stereodefined manner, facilitating enantioselective bond formations. The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, represents a newer frontier in this field. nih.gov
| Catalyst Type | Chiral Scaffold/Ligand | Reaction Type | Product Type | Enantioselectivity (up to) |
| Chiral Phosphoric Acid (Organo) | SPINOL | Asymmetric Dearomative Spirocyclization | Axially Chiral Spirocycles | >99% ee |
| Palladium Complex (Metal) | Chiral Phosphoramidite | Asymmetric Cyanoamidation | 3,3-Disubstituted Oxindoles | 99% ee |
| Iridium Complex (Metal) | f-spiroPhos | Asymmetric Hydrogenation | Chiral Diarylmethylamines | 99% ee |
Diastereoselective synthesis of this compound derivatives can be achieved through various strategies, including substrate-controlled and catalyst-controlled methods. In substrate-controlled approaches, existing stereocenters in the starting material direct the formation of new stereocenters. For example, the addition of an organomagnesium compound to a chiral tert-butanesulfinyl imine derived from a tetralone has been used to prepare spiro compounds in a diastereoselective manner. nih.gov
Catalyst-controlled diastereoselective reactions often involve cascade or domino sequences where multiple bonds and stereocenters are formed in a single operation. A highly diastereoselective synthesis of spiropyrazolones has been reported via a Michael-Aldol cascade reaction catalyzed by secondary amines, affording products with four chiral centers as a single diastereomer. nih.gov Such methodologies, which rely on the precise positioning of substrates by the catalyst, could be adapted for the diastereoselective synthesis of this compound analogues.
| Reaction Type | Catalyst/Auxiliary | Key Transformation | Diastereoselectivity | Reference |
| Organomagnesium Addition/Intramolecular Cyclization | Chiral tert-butanesulfinyl imine | Formation of spirocyclic core | High d.r. | nih.gov |
| Michael-Aldol Cascade | Secondary amine (organocatalyst) | Spirocyclization with formation of four stereocenters | Single diastereomer | nih.gov |
The enantioselective synthesis of spirocycles has been significantly advanced by the advent of organocatalysis. rsc.orgnih.govorganicreactions.org Chiral primary and secondary amines, as well as thioureas and squaramides, have been employed as catalysts in a variety of enantioselective transformations leading to spirocyclic frameworks. researchgate.net For instance, the enantioselective Robinson annulation, a classic method for forming six-membered rings, can be catalyzed by chiral amines like S-proline to produce optically active enediones. ias.ac.inresearchgate.netjuniperpublishers.com This strategy could be envisioned for the enantioselective construction of the cyclohexenone ring of this compound.
Synergistic catalysis, combining organocatalysis with transition-metal catalysis, has also proven to be a powerful approach for the enantioselective synthesis of spiro heterocyclic compounds. nih.gov This dual activation mode allows for unique reactivity and high levels of stereocontrol that are often unattainable with a single catalytic system.
| Methodology | Catalyst Type | Key Reaction | Enantioselectivity (up to) | Reference |
| Organocatalysis | S-proline | Enantioselective Robinson Annulation | High ee | ias.ac.in |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Dearomative Spirocyclization | >99% ee | semanticscholar.org |
| Synergistic Catalysis | Organo- and Transition-Metal | Various | High ee | nih.gov |
Ring Expansion and Rearrangement Strategies in this compound Synthesis
Ring expansion and rearrangement reactions provide powerful and often unconventional pathways to access complex cyclic and spirocyclic systems. These transformations can convert readily available smaller rings into larger, more complex architectures, such as the spiro[5.6]dodecane framework.
One of the most relevant strategies in this context is the Tiffeneau-Demjanov ring expansion. organicreactions.orgwikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a one-carbon ring expansion via a diazotization and subsequent rearrangement. A synthetic sequence starting from a suitably substituted cycloheptanone could be envisioned, wherein the formation of an aminomethyl alcohol followed by Tiffeneau-Demjanov conditions would lead to the spiro[5.6]dodecanone skeleton. The stereochemistry of this rearrangement has been studied in detail, and it often proceeds with a high degree of predictability. rsc.org
The pinacol (B44631) rearrangement is another powerful tool for skeletal reorganization. masterorganicchemistry.com This acid-catalyzed rearrangement of 1,2-diols can result in ring expansion. A semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate has been utilized for the expedient synthesis of highly strained spiro[3.3]heptan-1-ones, showcasing the potential of such rearrangements in constructing spirocyclic ketones. nih.govresearchgate.net
| Rearrangement Type | Starting Material Type | Key Intermediate | Product Type |
| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Diazonium ion | Ring-expanded ketone |
| Pinacol/Semipinacol | 1,2-Diol/Related species | Carbocation | Rearranged ketone |
Functional Group Interconversions and Late-Stage Functionalization in this compound Precursors
Functional group interconversions and late-stage functionalization are crucial for the elaboration of core molecular scaffolds into a diverse range of analogues. Late-stage functionalization (LSF), in particular, has gained significant traction in medicinal chemistry and drug discovery for its ability to modify complex molecules at a late stage of the synthesis, thereby avoiding de novo synthesis of each analogue. nih.govnih.govscispace.com
For a precursor to this compound, a variety of functional group interconversions could be envisaged. For instance, a carbonyl group at a different position could be converted to the desired ketone at C3 through a series of protection, deprotection, and oxidation/reduction steps. The enone functionality could be introduced via α-halogenation followed by elimination, or through selenoxide elimination.
Late-stage C-H functionalization offers a powerful approach to introduce new functional groups directly onto the spiro[5.6]dodecane skeleton. nih.gov Methodologies based on photoredox catalysis and electrochemistry have been developed for the regioselective functionalization of sp3 C-H bonds. spirochem.com These techniques could be applied to a saturated spiro[5.6]dodecanone precursor to introduce substituents on the seven-membered ring or at specific positions on the six-membered ring, thereby generating a library of structurally diverse analogues of this compound.
| Transformation Type | Reagents/Conditions | Purpose |
| Enone Formation | 1. NBS/AIBN; 2. Base | Introduction of α,β-unsaturation |
| Late-Stage C-H Alkylation | Photoredox catalyst, alkyl halide | Introduction of alkyl groups at unactivated positions |
| Late-Stage C-H Hydroxylation | P450 monooxygenase (biocatalysis) | Introduction of hydroxyl groups for further functionalization |
Reaction Mechanisms and Mechanistic Pathways in Spiro 5.6 Dodec 1 En 3 One Chemistry
Detailed Analysis of Cyclization Mechanisms
The formation of the spiro[5.6]dodec-1-en-3-one framework, featuring a spiro-fused six-membered and seven-membered ring, can be achieved through several strategic cyclization mechanisms. A primary and classical approach is the intramolecular aldol (B89426) condensation. This reaction requires a suitable dicarbonyl precursor which, under basic or acidic conditions, forms an enolate that subsequently attacks the second carbonyl group within the same molecule.
The regioselectivity of this cyclization is dictated by the formation of the most thermodynamically stable ring system. Reactions that can form stable five- or six-membered rings are generally favored over the formation of highly strained three- or four-membered rings libretexts.orglibretexts.org. In the synthesis of a spiro[5.6] system, the precursor would be designed such that the intramolecular attack preferentially forms the six-membered ring containing the enone functionality.
Another powerful method for constructing spirocyclic systems is through annulation reactions. These reactions involve the formation of a new ring onto an existing structure. For instance, a Michael-initiated ring closure (MIRC) process can be employed where a nucleophile adds to an activated olefin in a conjugate fashion, followed by an intramolecular cyclization to form the spiro-center researchgate.net. Silver-catalyzed asymmetric [2+4] annulation reactions have also been developed for synthesizing enantioenriched spiro compounds, proceeding through a vinylogous Michael/cyclization/isomerization sequence rsc.org.
Ring-Closing Metathesis (RCM) offers a further modern alternative for the synthesis of spirocycles. This reaction utilizes specific catalysts, such as Grubbs' catalyst, to form a cyclic olefin from a precursor containing two terminal alkene groups researchgate.net. For this compound, a precursor with appropriate tethered alkenes could be subjected to RCM to construct either the six- or seven-membered ring.
Table 1: Comparison of Cyclization Strategies for Spirocycle Formation
| Mechanism | Precursor Requirement | Key Features | Selectivity Control |
|---|---|---|---|
| Intramolecular Aldol | Dicarbonyl compound | Forms α,β-unsaturated ketone; Reversible steps | Thermodynamically favored ring size (5- or 6-membered rings preferred) libretexts.orglibretexts.org |
| Annulation (e.g., MIRC) | Cyclic ketone & activated olefin | Forms multiple C-C bonds sequentially | Controlled by substrate electronics and sterics; catalyst control in asymmetric versions researchgate.netrsc.org |
Understanding Cascade and Domino Reaction Pathways
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.
The synthesis of complex spirocycles can benefit significantly from cascade strategies. A hypothetical cascade for forming this compound could begin with an intermolecular reaction that sets up a precursor for a subsequent intramolecular cyclization. For example, a domino sequence might involve a Michael addition followed by an intramolecular aldol condensation.
A notable example in spirocycle synthesis is the domino Corey-Chaykovsky reaction. This process can involve the in situ formation of an epoxide from a ketone, followed by a ring-opening/elimination sequence and a subsequent cyclopropanation rsc.org. While this specific example leads to a cyclopropane, the principle of a multi-step, one-pot sequence can be adapted to form larger rings. A cascade involving a Knoevenagel condensation, Michael addition, and subsequent cyclization is another established method for creating spiro compounds in a single pot.
Regioselectivity and Stereoselectivity in this compound Forming Reactions
Controlling the precise three-dimensional arrangement (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis. In the context of this compound, these factors determine the final structure and potential biological activity.
Regioselectivity: In intramolecular aldol condensations, regioselectivity is governed by which α-carbon is deprotonated to form the nucleophilic enolate. Generally, the reaction proceeds to form the most thermodynamically stable product, which favors the creation of five- and six-membered rings over more strained alternatives libretexts.orglibretexts.org. The formation of the six-membered enone ring of this compound would thus be the preferred pathway from a suitable diketone. In the reductive ring-opening of spirocyclic epoxides, the choice of reducing agent can dictate the regiochemical outcome with high selectivity elsevierpure.com.
Stereoselectivity: Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. For instance, metal-catalyzed asymmetric annulation reactions can produce spirocycles with excellent enantiomeric excess (ee) and diastereomeric ratios (dr) rsc.org. The chiral ligand coordinated to the metal center directs the approach of the reactants, favoring the formation of one stereoisomer over others. Similarly, enzyme-catalyzed reactions, such as the formation of spiro-oxindoles via indole (B1671886) epoxidation, can exhibit exquisite control over the facial selectivity of the initial oxidation and the subsequent stereocontrolled collapse of the epoxide intermediate nih.gov.
Rearrangement Mechanisms Affecting this compound Structures
The spiro[5.6]dodecane skeleton, once formed, can be susceptible to various rearrangement reactions, often promoted by acidic, basic, or thermal conditions. These rearrangements can lead to the formation of new ring systems or the destruction of the spirocyclic core.
One potential pathway is an acid-catalyzed rearrangement analogous to the Pinacol (B44631) rearrangement. If this compound were converted to a 1,2-diol, treatment with acid could induce a rearrangement involving the migration of one of the carbon-carbon bonds of the spiro-center, potentially leading to ring expansion or contraction libretexts.org.
Spiroketones can also undergo nucleophile-induced rearrangements. For example, certain spiroketones are susceptible to retro-Claisen type condensations when treated with nucleophiles like hydroxide (B78521) or ethoxide. This reaction involves the opening of one of the rings, which can destroy the spiro connectivity acs.org. Highly strained spirocyclic systems, particularly those containing small rings like cyclopropanes, can undergo thermal rearrangements where ring strain is released through C-C bond cleavage, leading to different structural isomers nih.gov.
Epoxide Ring-Opening Reactions in Spirocyclic Systems
Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions are a powerful tool in the construction and functionalization of spirocycles. The high ring strain of the three-membered ether makes epoxides susceptible to attack by a wide range of nucleophiles.
An epoxide can serve as a key precursor in the formation of a spirocycle. An intramolecular SN2 attack, where a nucleophilic group within the same molecule opens the epoxide ring, can be a highly effective method for spirocyclization. For example, the collapse of an indole epoxide intermediate is a key step in the biosynthesis of certain spiro-oxindole natural products nih.gov. The stereochemistry of the epoxide directly translates into the stereochemistry of the resulting spiro-center.
Alternatively, an epoxide can be present on a pre-formed this compound scaffold. The ring-opening of this epoxide provides a route to introduce new functional groups with defined stereochemistry. The regioselectivity of the epoxide opening is dependent on the reaction conditions:
Acid-catalyzed opening: Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, as the transition state has significant carbocationic character.
Base-catalyzed (nucleophilic) opening: Under basic or neutral conditions, the reaction follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom.
This controlled opening allows for the selective synthesis of diols and other functionalized derivatives from a spirocyclic epoxide precursor elsevierpure.comnih.govacs.org.
Table 2: Regioselectivity of Epoxide Ring-Opening
| Condition | Mechanism | Site of Nucleophilic Attack | Rationale |
|---|---|---|---|
| Acidic (e.g., H₃O⁺) | SN1-like | More substituted carbon | Positive charge stabilization in the transition state. |
Stereochemical Investigations of Spiro 5.6 Dodec 1 En 3 One and Its Derivatives
Chiral Center Configuration and Absolute Stereochemistry Determination
The central feature of chirality in Spiro[5.6]dodec-1-en-3-one is the spiro-carbon, the C6 atom, which is bonded to four different groups, thus constituting a chiral center. The arrangement of the two rings around this spiro-atom results in two non-superimposable mirror images, known as enantiomers.
The absolute configuration of this chiral center is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, one views the molecule along the axis from the spiro-atom to the lower-priority ring. The substituents on the higher-priority ring and the lower-priority ring are ranked, and the sequence from highest to lowest priority determines the configuration.
Experimentally determining the absolute stereochemistry of a specific enantiomer of this compound or its derivatives requires sophisticated analytical techniques. There is no simple correlation between the sign of the optical rotation (+/-) and the (R/S) configuration. msu.edu The definitive methods include:
Single-Crystal X-ray Crystallography: This is the most unambiguous method for determining absolute stereochemistry. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise spatial arrangement of every atom can be determined.
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum (e.g., a Cotton effect curve) can often be correlated with the absolute configuration by comparison with known compounds or through theoretical calculations.
NMR Spectroscopy with Chiral Derivatizing Agents: While NMR itself cannot distinguish between enantiomers, converting the chiral ketone into a diastereomeric derivative can allow for the determination of absolute configuration. For instance, derivatives formed with chiral auxiliaries can exhibit distinct NMR spectra for each diastereomer, which can sometimes be used to infer the stereochemistry of the original molecule. researchgate.net
Table 1: Comparison of Methods for Absolute Stereochemistry Determination
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Single-Crystal X-ray Crystallography | X-ray diffraction by a crystalline solid | Provides unambiguous 3D structure and absolute configuration. | Requires a suitable single crystal of high quality. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Highly sensitive, requires small sample amounts, applicable in solution. | Often requires comparison to standards or complex quantum-chemical calculations. |
| NMR with Chiral Derivatizing Agents (CDA) | Formation of diastereomers with distinct NMR spectra | Does not require crystallization; uses standard NMR equipment. | Requires chemical modification; interpretation can be complex. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Provides rich structural information; can be a powerful alternative to X-ray. | Requires specialized equipment and computational support. |
Diastereomeric Control in this compound Synthesis
While this compound itself only possesses a single chiral center, the introduction of additional stereocenters on either of the rings leads to the formation of diastereomers. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.orgpressbooks.pub For example, the reduction of the ketone at C3 could introduce a new chiral center, as could the alkylation of the enone ring.
Controlling the formation of a specific diastereomer (diastereomeric control) is a central goal in the synthesis of complex molecules. The strategies to achieve this control generally fall into several categories:
Substrate Control: The existing stereochemistry of the starting material can direct the stereochemical outcome of a reaction. In the case of a chiral derivative of this compound, the spiro-chirality itself could influence the facial selectivity of an incoming reagent.
Reagent Control: The use of sterically demanding or stereochemically defined reagents can favor attack from one face of the molecule over the other, leading to the preferential formation of one diastereomer.
Catalyst Control: Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the diastereoselective synthesis of spiro compounds. researchgate.net Chiral catalysts create a chiral environment around the substrate, lowering the activation energy for the pathway leading to one specific diastereomer.
The success of a diastereoselective reaction is quantified by the diastereomeric ratio (d.r.), which compares the amount of the major diastereomer to the minor one.
Table 2: Illustrative Factors Influencing Diastereoselectivity in a Hypothetical Synthesis This table is for illustrative purposes to show how experimental data on diastereomeric control would be presented, as specific data for this compound is not available.
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) |
|---|---|---|---|---|
| 1 | Proline | DMF | 25 | 75:25 |
| 2 | Proline | Toluene | 0 | 85:15 |
| 3 | Chiral Phosphoric Acid | CH2Cl2 | -20 | 95:5 |
| 4 | (R)-BINOL-derived Catalyst | THF | -78 | >99:1 |
Enantiomeric Excess Determination and Control Strategies
For a synthesis designed to produce a single enantiomer of this compound, it is crucial to both control the stereochemical outcome and accurately measure its success. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. chemistrysteps.com An ee of 100% signifies an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture. masterorganicchemistry.com
Determination of Enantiomeric Excess:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method. The two enantiomers interact differently with the chiral column, causing them to elute at different times, and the relative area of the two peaks corresponds to their ratio. acs.org
NMR Spectroscopy with Chiral Solvating or Shift Reagents: In the presence of a chiral auxiliary, the NMR signals for the two enantiomers can be resolved, allowing for their quantification.
Vibrational Optical Activity (VOA): Techniques like Raman Optical Activity (ROA) are highly sensitive methods that can be used for the accurate determination of enantiomeric excess in solution. semanticscholar.org
Strategies for Enantiomeric Control: The synthesis of spiro compounds with high enantiomeric excess is a significant area of modern organic chemistry. rsc.orgrsc.org Key strategies include:
Asymmetric Catalysis: This is the most efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. Organocatalysis and transition-metal catalysis have been extensively used for the enantioselective synthesis of various spirocycles. umn.edusemanticscholar.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, guide the stereochemical course of a reaction, and then be removed. This approach has been successfully applied to the synthesis of spirocyclic diones. rsc.org
Chiral Substrate Control: Starting from an enantiomerically pure material that already contains a stereocenter can influence the creation of the new spiro-chiral center.
Conformational Analysis of the this compound Ring System
The three-dimensional shape and flexibility—or conformation—of the this compound ring system are critical to its reactivity and interactions with other molecules. The system is composed of a six-membered cyclohexene (B86901) ring fused to a seven-membered cycloheptane (B1346806) ring at the spiro-center.
Cyclohexene Ring: The presence of the double bond restricts the conformational flexibility of the six-membered ring. It typically adopts a half-chair conformation to minimize steric strain.
The preferred conformation can be investigated through:
Computational Modeling: Molecular mechanics and quantum-chemical calculations are used to predict the relative energies of different possible conformations and the energy barriers for interconversion. These studies can provide detailed insights into bond angles, lengths, and dihedral angles.
NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the through-space proximity of different protons in the molecule. This information helps to deduce the relative orientation of various parts of the molecule and thus its dominant conformation in solution.
The Role of Spiro-Chirality in Synthetic Transformations and Molecular Recognition
The chirality of this compound is not merely a structural feature; it has profound implications for the molecule's chemical behavior. The rigid and well-defined three-dimensional structure imparted by the spiro-junction is a key element of "spiro-chirality."
In Synthetic Transformations: The fixed spatial arrangement of the two rings creates distinct steric environments on either side of the molecule. This inherent chirality can be used to direct the stereochemical outcome of subsequent reactions on the molecule. For example, a reagent approaching the enone system will encounter different steric hindrances depending on which face it approaches, potentially leading to highly diastereoselective transformations. This phenomenon, known as chirality transfer, is a powerful strategy in asymmetric synthesis where existing chirality is used to create new stereocenters. nih.gov
In Molecular Recognition: Molecular recognition is the specific, non-covalent interaction between two or more molecules. mdpi.com Chirality plays a fundamental role in these processes, as most biological receptors (e.g., enzymes, protein channels) are themselves chiral. An enantiomer of a chiral spiro compound may fit perfectly into the binding site of a receptor, while its mirror image may not bind at all. This principle is the basis for the different biological activities often observed for enantiomers of pharmaceutical compounds. The well-defined and rigid structure of spirocycles makes them attractive scaffolds for designing molecules that can engage in highly specific molecular recognition events. The electron spin of a molecule, which can be influenced by its chirality, may also play a role in these enantioselective interactions. nih.govresearchgate.neteurekalert.org
Computational Chemistry and Theoretical Studies on Spiro 5.6 Dodec 1 En 3 One
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. youtube.com It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms, predicting geometries, and calculating various molecular properties. youtube.comaip.org
For Spiro[5.6]dodec-1-en-3-one, DFT calculations would be instrumental in predicting plausible synthetic routes. By modeling potential reaction pathways, such as those involving Michael additions or Robinson annulations to form the spirocyclic framework, computational chemists can evaluate the energies of reactants, transition states, and products. aip.org This analysis helps in identifying the most energetically favorable pathway, thereby guiding synthetic efforts.
Geometry optimization is a primary application of DFT. This process determines the lowest-energy three-dimensional arrangement of atoms in the molecule. For this compound, this would involve finding the most stable conformations of both the six- and seven-membered rings and their relative orientation around the spiro center. The accuracy of these calculations is highly dependent on the choice of the functional and basis set. youtube.com
Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations
| Category | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximate the exchange-correlation energy, a key component of the total electronic energy. The choice affects the accuracy of predicted energies and geometries. |
| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVDZ, def2-SVP | Mathematical functions used to represent the atomic orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |
Once the geometry is optimized, frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its vibrational spectra (e.g., IR and Raman).
Molecular Dynamics Simulations and Conformational Searching
This compound possesses significant conformational flexibility, particularly in the seven-membered cycloheptane (B1346806) ring. Molecular Dynamics (MD) simulations and other conformational searching methods are employed to explore the potential energy surface of such flexible molecules.
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior and allows for the sampling of different conformations. An MD simulation of this compound would reveal the accessible conformations of the cycloheptane ring (such as chair, boat, twist-chair, and twist-boat forms) and the cyclohexene (B86901) enone ring, as well as how they interconvert. researchgate.netacs.org Such simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system.
Conformational searching, on the other hand, uses various algorithms (like systematic or stochastic searches) to identify low-energy conformers. For a molecule like this compound, this would be crucial for identifying the global minimum energy structure and other low-energy conformers that might be populated at room temperature. The relative energies of these conformers can then be more accurately calculated using higher-level methods like DFT. acs.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Example Value/Choice | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, OPLS, MMFF94 | Defines the potential energy function for the molecule. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., PCM) | Represents the solvent environment, which can significantly influence conformation. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant during the simulation (e.g., temperature, volume, pressure). |
| Simulation Time | 10 ns - 1 µs | The duration of the simulation; longer times allow for more extensive sampling of conformational space. |
| Time Step | 1-2 fs | The interval at which the equations of motion are integrated. |
In Silico Modeling of Ligand-Target Interactions for Scaffold Exploration
The spiro[5.6]dodecane framework is a three-dimensional scaffold that can be of interest in medicinal chemistry for the design of new therapeutic agents. researchgate.net In silico modeling techniques, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. mdpi.com
Molecular docking algorithms place the ligand (this compound) into the binding site of a receptor and evaluate the fit using a scoring function. mdpi.com This process predicts the preferred binding orientation and estimates the binding affinity. nih.gov The results can identify potential biological targets for the molecule and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.netijper.org This information is valuable for scaffold exploration and for guiding the design of more potent and selective analogs.
Table 3: Illustrative Output of a Molecular Docking Study
| Parameter | Description | Example |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | e.g., Cyclooxygenase-2 (COX-2) |
| Binding Site | The specific pocket or groove on the protein where the ligand binds. | e.g., The active site channel |
| Docking Score | An estimated value of the binding affinity, typically in kcal/mol. Lower values indicate stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | e.g., Arg120, Tyr355, Val523 |
| Types of Interactions | The nature of the forces stabilizing the complex. | e.g., Hydrogen bond with Arg120, π-Alkyl interaction with Tyr355 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and assignment of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. youtube.com
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. nih.govrsc.org These tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). By calculating the ¹H and ¹³C NMR spectra for different possible isomers or conformers of this compound, one can compare the predicted spectra with experimental data to confirm the molecule's structure. researchgate.net The accuracy of these predictions has become high enough to reliably distinguish between different stereoisomers. mdpi.comnrel.gov
Table 4: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are illustrative values that would be the output of a DFT-GIAO calculation and are not based on experimental data.
| Atom Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| ¹H NMR | |
| Vinylic H (C1-H, C2-H) | 5.8 - 6.8 |
| Allylic H (C4-H₂) | 2.3 - 2.6 |
| H adjacent to spiro C | 1.5 - 2.0 |
| Cycloheptane H₂ | 1.2 - 1.8 |
| ¹³C NMR | |
| Carbonyl C (C3) | 195 - 205 |
| Vinylic C (C1, C2) | 125 - 155 |
| Spiro C (C6) | 40 - 50 |
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations provide fundamental insights into a molecule's electronic structure, which governs its reactivity and properties. nih.gov For this compound, which contains an α,β-unsaturated ketone (enone) moiety, understanding its electronic properties is key to predicting its chemical behavior. acs.orgresearchgate.net
A primary focus of such studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity. barbatti.org
Furthermore, calculating the distribution of these orbitals and the electrostatic potential map can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For this compound, this would likely show the carbonyl oxygen as a nucleophilic site and the β-carbon of the enone system (C1) and the carbonyl carbon (C3) as electrophilic sites, predicting their susceptibility to nucleophilic and electrophilic attack, respectively.
Table 5: Key Electronic Properties from Quantum Mechanical Calculations
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to oxidation or electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to reduction or nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Electron Affinity | Energy released when an electron is added. | Quantifies the ability to act as an electron acceptor. |
| Ionization Potential | Energy required to remove an electron. | Quantifies the ability to act as an electron donor. |
| Electrostatic Potential | A map of charge distribution on the molecular surface. | Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. |
Chemical Transformations and Derivatization Strategies for Spiro 5.6 Dodec 1 En 3 One Scaffolds
Introduction of Heteroatoms into the Spiro[5.6]dodec-1-en-3-one Framework
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the this compound scaffold can significantly alter its physicochemical and biological properties. nih.gov Methodologies for the synthesis of spiro-heterocycles often utilize the ketone functionality as a key reactive handle.
One common approach involves the reaction of the ketone with bifunctional nucleophiles. For instance, reaction with aminoalcohols can lead to the formation of spiro-oxazolidines, which may proceed through an intermediate isocyanate that cyclizes spontaneously. nih.gov Similarly, treatment with 2-aminoethanethiol can yield spiro-thiazolidines. nih.gov The synthesis of spiro-1,3,4-oxadiazolines can be achieved through the acylation of a semicarbazone precursor derived from the parent ketone. nih.gov
Microwave-assisted multicomponent reactions have also emerged as a powerful tool for the efficient synthesis of complex spiro-heterocycles from relatively simple starting materials. rsc.org These methods offer advantages in terms of reaction speed and yield.
Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on general reactions of cyclic ketones.
| Reactant(s) | Resulting Heterocycle | Reaction Type |
| Aminoalcohol | Spiro-oxazolidine | Condensation/Cyclization |
| Diamine | Spiro-imidazolidine | Condensation/Cyclization |
| Hydrazine derivative | Spiro-pyrazoline | Condensation/Cyclization |
| 2-Aminoethanethiol | Spiro-thiazolidine | Condensation/Cyclization |
Functionalization of the Cyclohexenone and Cycloheptane (B1346806) Rings
Cyclohexenone Ring: The cyclohexenone moiety is rich in functionality, offering several avenues for derivatization. The α-carbon to the ketone can be deprotonated to form an enolate, which can then react with various electrophiles in alkylation reactions.
The conjugated system is susceptible to nucleophilic attack, most notably through Michael additions. This reaction allows for the introduction of a wide range of substituents at the β-position of the ketone. Organocatalytic methods have been developed for the asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, proceeding through a dienamine intermediate. nih.gov This approach could potentially be applied to this compound to introduce functional groups at the γ-position with high stereocontrol. nih.gov
Cycloheptane Ring: The functionalization of the cycloheptane ring is more challenging due to the presence of unactivated C-H bonds. However, modern synthetic methods, such as radical-mediated reactions or transition-metal-catalyzed C-H activation, could potentially be employed for its derivatization. The specific regioselectivity of such reactions would depend on the directing effects of the spirocyclic system.
Reactions at the Ketone Moiety
The ketone group is a versatile functional handle for a variety of transformations.
Reduction: The carbonyl group can be reduced to a hydroxyl group. For α,β-unsaturated ketones, selective 1,2-reduction to the corresponding allylic alcohol can be achieved using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction). rsc.org Complete reduction of both the ketone and the double bond to form the saturated alcohol, spiro[5.6]dodecan-3-ol, can be accomplished through methods such as catalytic hydrogenation followed by reduction of the resulting saturated ketone. stackexchange.com
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols.
Wittig Reaction: The Wittig reaction provides a means to convert the ketone into an exocyclic double bond by reacting it with a phosphorus ylide. This allows for the extension of the carbon skeleton. Tandem Michael addition-Wittig reactions have been developed for cyclohexenone systems, offering a pathway to highly functionalized products in a single pot. organic-chemistry.orgacs.org
Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. These derivatives are useful intermediates for further functionalization.
Table 2: Exemplary Reactions at the Ketone Moiety of this compound This table is illustrative and based on general reactions of α,β-unsaturated ketones.
| Reagent(s) | Product Type |
| NaBH4, CeCl3 | Allylic Alcohol |
| H2, Pd/C then NaBH4 | Saturated Alcohol |
| R-MgBr, then H3O+ | Tertiary Alcohol |
| Ph3P=CH2 | Exocyclic Alkene |
| R-NH2 | Imine |
Olefin Functionalization (e.g., Hydrogenation, Oxidation, Halogenation)
The double bond within the cyclohexenone ring is another key site for chemical modification.
Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to afford the saturated ketone, spiro[5.6]dodecan-3-one. This transformation is often a prerequisite for subsequent reactions at the ketone that might be incompatible with the enone system. Conjugate transfer hydrogenation using a chiral phosphoric acid catalyst and a hydride source like pinacolborane can achieve asymmetric reduction of the double bond in enones. organic-chemistry.org
Oxidation: The olefin can be epoxidized to form an α,β-epoxy ketone. This reaction is typically carried out using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. thieme-connect.dersc.org The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles. Dihydroxylation of the double bond can also be achieved using reagents like osmium tetroxide.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond leads to the formation of a 1,2-dihalide. libretexts.org This reaction typically proceeds with anti stereochemistry, where the two halogen atoms add to opposite faces of the double bond, often through a cyclic halonium ion intermediate. libretexts.org
Formation of Complex Polycyclic Architectures
The this compound scaffold can serve as a starting point for the construction of more complex polycyclic systems.
Annulation Reactions: Annulation strategies can be employed to build additional rings onto the existing framework. For instance, Matteson-type annulations have been used to construct spirocycles from simple cyclic ketones through an iterative boron-homologation approach. researchgate.netnih.govnih.govresearchgate.netchemrxiv.org Robinson annulation, a classic method for forming six-membered rings, could potentially be adapted.
Cycloaddition Reactions: The enone system can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bridged bicyclic systems. Furthermore, rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder dimerization has been shown to produce complex spiro compounds containing seven-membered rings. acs.org
Rearrangement Reactions: Under certain conditions, rearrangement reactions can be induced to alter the carbon skeleton and form new polycyclic architectures. For example, acid-catalyzed rearrangements of spiro[5.4]decenones have been shown to yield bicyclo[4.4.0]decanes. researchgate.net
These transformations highlight the synthetic versatility of this compound, making it a valuable building block for the creation of novel and structurally diverse molecules with potential applications in various fields of chemistry.
Synthetic Applications and Utility of Spiro 5.6 Dodec 1 En 3 One As a Versatile Chemical Scaffold
Role as a Precursor in the Synthesis of Complex Natural Products (e.g., Trichothecanes)
The trichothecanes are a large family of sesquiterpenoid mycotoxins characterized by a tetracyclic 12,13-epoxytrichothec-9-ene scaffold. The synthesis of their complex, highly oxygenated, and stereochemically rich structures represents a significant challenge in organic chemistry. While no direct synthesis of trichothecanes from Spiro[5.6]dodec-1-en-3-one has been reported, the spirocyclic core of this compound presents a strategic starting point for assembling the intricate framework of these natural products.
The key to this potential application lies in the ability to transform the cyclohexenone and cycloheptane (B1346806) rings of this compound into the characteristic A, B, and C rings of the trichothecane skeleton. Plausible synthetic strategies could involve:
Ring-rearrangement and expansion/contraction sequences: The inherent strain and reactivity of the spirocyclic system could be harnessed to induce skeletal rearrangements, leading to the formation of the fused ring systems found in trichothecanes.
Intramolecular cyclization reactions: Functionalization of the cyclohexenone and cycloheptane rings would allow for intramolecular bond formations, effectively constructing the additional rings required for the trichothecane core.
Stereocontrolled functionalization: The enone functionality in this compound provides a handle for introducing stereocenters with high control, which is crucial for achieving the correct stereochemistry of the final natural product.
An illustrative, albeit hypothetical, synthetic approach could involve an initial diastereoselective functionalization of the enone, followed by a ring-closing metathesis or an aldol (B89426) condensation to construct the C ring of the trichothecane nucleus. Subsequent oxidative cyclizations and epoxidation would complete the synthesis. The development of such a synthetic route would be a testament to the utility of spirocyclic precursors in the efficient and elegant synthesis of complex natural products.
Application in the Construction of Diversified Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. mskcc.orgyoutube.comnih.gov Spirocyclic scaffolds are particularly valuable in DOS due to their inherent three-dimensionality, which allows for the exploration of a larger chemical space compared to flat, aromatic structures. beilstein-journals.orgmdpi.com
This compound is an excellent starting point for the construction of diversified chemical libraries. The presence of multiple reactive sites—the ketone, the double bond, and the aliphatic backbone—allows for a wide range of chemical transformations.
| Reactive Site | Potential Transformations | Resulting Diversity |
| Ketone | Reductions, Grignard additions, Wittig reactions, Knoevenagel condensations | Introduction of new stereocenters, diverse functional groups, and appended ring systems |
| Double Bond | Michael additions, epoxidations, dihydroxylations, cycloadditions | Variation in substitution patterns, introduction of new chiral centers, and fused heterocyclic rings |
| Aliphatic Backbone | C-H functionalization, radical reactions | Installation of functional groups at various positions on the cycloheptane and cyclohexane (B81311) rings |
By systematically applying a variety of reagents and reaction conditions to these sites, a large and diverse library of spirocyclic compounds can be generated. For instance, a three-component reaction involving this compound, an amine, and an isocyanide could lead to the rapid assembly of complex, spiro-fused heterocyclic systems. ua.es Such libraries of novel, three-dimensional molecules would be invaluable for screening against a wide range of biological targets to identify new therapeutic agents. nih.govnih.govnih.gov
Design of Novel Spirocyclic Ligands and Catalysts
The rigid and well-defined geometry of spirocyclic frameworks makes them ideal scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. acs.org The spiro atom forces the two rings into perpendicular planes, creating a chiral environment that can effectively control the stereochemical outcome of a chemical reaction. nih.govacs.org
This compound can be envisioned as a precursor to a variety of novel spirocyclic ligands. For example, conversion of the ketone to a diol and subsequent phosphinylation could yield a spirocyclic diphosphine ligand. The chirality of such a ligand could be controlled by the stereoselective reduction of the ketone.
| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Applications |
| Diphosphine | Reduction of ketone to diol, followed by reaction with a chlorophosphine. | Asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. nih.gov |
| Diamine | Reductive amination of the ketone. | Asymmetric transfer hydrogenation, Diels-Alder reactions. |
| Amino alcohol | Stereoselective reduction of the ketone followed by introduction of an amino group. | Asymmetric alkylation of aldehydes, epoxidation of alkenes. |
The modular nature of the synthesis of these ligands would allow for the fine-tuning of their steric and electronic properties by varying the substituents on the phosphine, amine, or alcohol moieties. This tunability is crucial for optimizing the performance of the catalyst for a specific transformation. The development of new catalysts based on the this compound scaffold could lead to significant advances in the field of asymmetric catalysis.
Utility in Materials Science and Organic Optoelectronics
Spiro compounds have gained significant attention in the field of materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). walshmedicalmedia.comrsc.org The spiro linkage provides several advantages for these applications:
Morphological Stability: The three-dimensional structure of spiro compounds disrupts intermolecular packing, leading to the formation of stable amorphous glasses with high glass transition temperatures. This prevents crystallization of the organic thin films, which can degrade device performance. researchgate.net
Electronic Decoupling: The spiro atom electronically isolates the two molecular units, allowing for the independent tuning of their electronic properties. acs.org This is particularly useful in the design of host materials for OLEDs, where the host must have a high triplet energy to confine the excitons on the guest emitter.
Solution Processability: The non-planar structure of spiro compounds often leads to increased solubility in common organic solvents, enabling the fabrication of devices via solution-based techniques such as spin-coating and inkjet printing. researchgate.net
While this compound itself is not electronically active, it can serve as a scaffold for the construction of functional materials for organic optoelectronics. By attaching chromophoric or charge-transporting moieties to the spirocyclic core, new materials with tailored properties can be synthesized. For example, attaching electron-donating and electron-accepting groups to the this compound framework could lead to the development of new thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. The inherent chirality of the spiro scaffold could also be exploited to create materials for chiroptical applications.
Emerging Trends and Future Directions in Spiro 5.6 Dodec 1 En 3 One Research
Development of More Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including spiro compounds. jetir.org Future efforts in the synthesis of Spiro[5.6]dodec-1-en-3-one and its derivatives will likely prioritize the development of more environmentally benign and economically viable routes. This includes the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. mdpi.comnih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) is another promising avenue. mdpi.comnih.gov Furthermore, multicomponent domino reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, are expected to be refined to improve atom economy and reduce waste. mdpi.comnih.gov The use of iodine as a catalyst in solvent-free conditions has also shown promise for the regioselective synthesis of spiro heterobicyclic rings and could be adapted for carbocyclic systems. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Spiro Compounds
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, Ethanol, Water |
| Catalysts | May involve heavy metals or harsh reagents | Ionic liquids, Iodine, Organocatalysts |
| Reaction Steps | Often multi-step with intermediate isolation | One-pot, multicomponent domino reactions |
| Waste Generation | Can produce significant chemical waste | Reduced waste, higher atom economy |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The stereochemistry of spirocycles is crucial for their biological activity and material properties. The development of novel catalytic systems that can control the formation of specific stereoisomers of this compound is a major research focus. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. nih.govrsc.org Chiral catalysts such as aminothioureas and triazolium bromides have been successfully employed to induce high levels of stereoselectivity in the formation of spiroketals and other spirocyclic systems. nih.govrsc.org Future research will likely explore a wider range of chiral organocatalysts, including bifunctional catalysts that can activate multiple reactants simultaneously to achieve even greater control over the stereochemical outcome. nih.gov Additionally, the use of transition metal catalysts, such as palladium, in asymmetric cascade reactions is a promising strategy for the efficient construction of chiral spiro compounds. elifesciences.orgresearchgate.net
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
To accelerate the discovery of new spiro compounds with desirable properties, the integration of automated synthesis platforms is essential. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. syrris.comnih.gov This technology can be particularly beneficial for optimizing reaction conditions and for the rapid synthesis of libraries of this compound derivatives. spirochem.com High-throughput experimentation, often coupled with parallel synthesis techniques, allows for the simultaneous screening of numerous catalysts, solvents, and other reaction parameters to quickly identify optimal conditions for a desired transformation. spirochem.com The combination of flow chemistry and high-throughput synthesis will undoubtedly play a pivotal role in exploring the chemical space around the this compound scaffold.
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the rational design of improved synthetic routes. Advanced in-situ spectroscopic techniques are becoming increasingly important for studying dynamic processes in real-time. chemcatbio.org Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the formation of intermediates and the kinetics of a reaction as it occurs. researchgate.netyoutube.com This allows for a more detailed understanding of the catalytic cycle and the factors that influence selectivity. The application of these techniques to the study of spirocyclization reactions will provide insights that can guide the development of more efficient and selective catalysts and reaction conditions.
Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in Spiro Compound Synthesis |
| Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups and intermediates. | Real-time monitoring of reactant consumption and product formation, studying catalyst-substrate interactions. springernature.com |
| FTIR Spectroscopy | Infrared absorption bands corresponding to molecular vibrations, identification of functional groups. | Tracking the progress of reactions involving changes in key functional groups, such as carbonyls or double bonds. researchgate.net |
| NMR Spectroscopy | Detailed structural information about molecules in solution. | Characterization of reaction intermediates and elucidation of reaction pathways. |
Theoretical and Predictive Modeling for De Novo Scaffold Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. youtube.com In the context of this compound, theoretical and predictive modeling can be used for the de novo design of novel scaffolds with tailored properties. rsc.org Molecular docking studies, for instance, can predict the binding affinity of this compound derivatives to specific biological targets, guiding the synthesis of new compounds with enhanced therapeutic potential. nih.govnih.gov Quantum mechanical calculations can be used to understand the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of more effective catalysts. These computational approaches, when used in conjunction with experimental work, can significantly accelerate the discovery and development of new spirocyclic compounds with valuable applications.
Q & A
Q. Table 1: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Spiro C-H | 2.1 | Quintet | 10.2 |
| Olefin C=O | 210.5 | - | - |
How can researchers resolve contradictions in reported spectral data or reactivity profiles of this compound across studies?
Q. Advanced Research Focus
- Comparative spectral analysis : Replicate experiments under standardized conditions (solvent, temperature) to isolate variables .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with empirical data.
- Systematic literature review : Apply PICO/SR frameworks to evaluate methodological inconsistencies in prior studies .
What computational modeling strategies are suitable for predicting the conformational stability or reaction pathways of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate thermodynamic stability of spiro conformers and transition states.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., activation energy barriers).
- Machine Learning (ML) : Train models on existing spiro compound datasets to predict regioselectivity .
What are the critical steps in designing a reproducible synthesis protocol for this compound?
Q. Basic Research Focus
- Define variables : Catalyst loading, solvent polarity, and reaction time.
- Control experiments : Include blank runs (no catalyst) and internal standards.
- Documentation : Adhere to FAIR principles for data sharing (metadata, raw spectra) .
How can researchers systematically investigate thermodynamic vs. kinetic control mechanisms influencing the formation of this compound derivatives?
Q. Advanced Research Focus
- Variable-temperature studies : Monitor product ratios at 25°C vs. 80°C.
- Quenching experiments : Halt reactions at partial conversion to isolate intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates .
What solvent systems and reaction conditions are documented as optimal for this compound synthesis, and how should these be experimentally validated?
Q. Basic Research Focus
- Solvent screening : Test DMF, THF, and toluene for yield and selectivity.
- Design of Experiments (DOE) : Use factorial designs to optimize parameters (e.g., pH, temperature).
- Validation : Cross-reference with literature using systematic review frameworks (SPICE/SPIDER) .
What advanced statistical methods are appropriate for analyzing nonlinear relationships in this compound's structure-activity data?
Q. Advanced Research Focus
- Multivariate regression : Correlate substituent effects (Hammett σ) with reactivity.
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets.
- Bayesian inference : Quantify uncertainty in kinetic models .
How should researchers approach the identification and quantification of byproducts in this compound synthesis?
Q. Basic Research Focus
- Chromatographic separation : Use HPLC/GC-MS with chiral columns for enantiomeric byproducts.
- In-situ monitoring : Employ ReactIR or NMR spectroscopy to track intermediate formation.
- Quantitative NMR (qNMR) : Integrate peaks against internal standards (e.g., TMS) .
What interdisciplinary approaches could provide novel insights into this compound's properties?
Q. Advanced Research Focus
- Organometallic catalysis : Explore spirocyclic complexes for asymmetric synthesis.
- Supramolecular chemistry : Study host-guest interactions with macrocycles (e.g., cucurbiturils).
- Biochemical assays : Screen for enzyme inhibition or receptor binding activity. Ensure ethical compliance via FINER criteria .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
